2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12-9-13(2)16(14(3)10-12)20-15(23)11-22-17(24)19(21-18(22)25)7-5-4-6-8-19/h9-10H,4-8,11H2,1-3H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDPJAPJXVIVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide typically involves the reaction of mesitylacetamide with a spirocyclic intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the spirocyclic core, followed by the introduction of the mesitylacetamide moiety. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:
*Estimated based on structural analogy to .
Structural and Functional Insights
Core Modifications :
- The spirocyclic 1,3-diazaspiro[4.5]decane core is conserved across analogs. Modifications to the spiro ring (e.g., 6-methyl or 8-methyl substituents) alter conformational flexibility and steric hindrance, impacting receptor binding .
- The mesityl group in the target compound introduces significant hydrophobicity, which may limit aqueous solubility compared to sulfamoylphenyl or carboxylic acid derivatives .
Synthetic Routes: Analogs are typically synthesized via condensation reactions between spirocyclic hydantoins and substituted acetamides. For example, describes the use of trifluoroacetic anhydride and ammonium bicarbonate to generate nitrile intermediates .
The mesityl-substituted compound’s activity remains underexplored, but its structural similarity to bioactive analogs suggests possible CNS or antimicrobial applications.
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfamoylphenyl and carboxylic acid derivatives () demonstrate higher aqueous solubility due to polar functional groups, whereas mesityl and tert-butyl analogs are more lipophilic .
- Metabolic Stability : Modifications such as fluorination (e.g., 5-fluoro-pyrrolo[2,3-d]pyrimidine in ) or methyl groups on the spiro ring () enhance enzymatic stability, a critical factor for oral bioavailability .
Biological Activity
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- CAS Number : 950140-48-4
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activities. A study demonstrated that derivatives of diazaspiro compounds inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Research shows that this compound can inhibit certain proteases and kinases, which are crucial in various signaling pathways associated with disease progression.
Study 1: Antitumor Efficacy
A recent study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of spirocyclic compounds, including our compound of interest. The study found that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa, A549), indicating potent antitumor activity .
Study 2: Antimicrobial Activity Assessment
In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers tested various derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) below 10 µg/mL for both pathogens, highlighting its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization to form the spirocyclic core (e.g., via intramolecular amidation or urea formation), followed by functionalization of the acetamide group. Key steps include:
- Cyclization : Reacting precursors like γ-lactams or diketones with amines under reflux in polar aprotic solvents (e.g., DMF) .
- Substitution : Introducing the mesityl group via nucleophilic acyl substitution or coupling reactions (e.g., using HATU/DMAP catalysts) .
- Purification : Chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Adjusting solvent polarity, temperature, and catalyst loading to minimize side products. Reaction progress is monitored via TLC or LC-MS .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and substituent positions (e.g., δ ~170 ppm for carbonyl groups) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 345.1552 for C₁₉H₂₄N₃O₃⁺) .
- X-ray Crystallography : Resolves spatial arrangement of the spiro ring and acetamide moiety (if single crystals are obtainable) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like GABA transaminase (relevant to anticonvulsant activity) using fluorometric assays .
- Cell Viability Studies : MTT assays on neuronal or cancer cell lines to assess cytotoxicity .
- Docking Simulations : Preliminary in silico screening (e.g., AutoDock Vina) to predict binding affinity to proteins like sodium channels .
Advanced Research Questions
Q. How can computational methods enhance the efficiency of synthesizing and optimizing this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model cyclization transition states and identify low-energy pathways .
- Solvent Optimization : Machine learning (e.g., COSMO-RS) to predict solvent effects on reaction yield .
- Retrosynthetic Planning : Tools like AiZynthFinder to propose novel routes using available precursors .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate experiments under standardized conditions (e.g., pH, cell line, incubation time) .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .
- Structural Analog Analysis : Test derivatives (e.g., 8-oxa or 8-thia analogs) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for studying the spirocyclic core’s conformational stability under physiological conditions?
- Methodological Answer :
- Dynamic NMR : Monitor ring-flipping kinetics in D₂O at varying temperatures to assess rigidity .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or serum proteins to predict bioavailability .
- Stress Testing : Expose the compound to oxidative (H₂O₂) or hydrolytic (pH 1–13) conditions and track degradation via HPLC .
Q. How can researchers leverage spirocyclic analogs to improve target selectivity?
- Methodological Answer :
- SAR Libraries : Synthesize derivatives with modified ring sizes (e.g., spiropentane vs. spirohexane) and substituents (e.g., electron-withdrawing groups) .
- Crystallographic Data : Compare binding modes of analogs co-crystallized with target proteins (e.g., kinases) .
- Pharmacophore Modeling : Identify critical hydrogen-bonding or hydrophobic features using tools like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
